molecular formula C23H17ClN2O2 B2580806 N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 477850-92-3

N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2580806
CAS No.: 477850-92-3
M. Wt: 388.85
InChI Key: SKGSTSYHFBIEDW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide (CAS No. 477850-92-3) is a synthetic isoquinoline derivative characterized by a carboxamide group substituted with a 4-chlorophenyl and methyl group at the nitrogen atom. Its molecular formula is C23H17ClN2O2, with a molecular weight of 388.85 g/mol . The compound’s structural complexity arises from the fused isoquinoline ring system, a phenyl group at position 2, and the N-methyl-4-chlorophenyl carboxamide moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-25(17-13-11-16(24)12-14-17)22(27)21-15-26(18-7-3-2-4-8-18)23(28)20-10-6-5-9-19(20)21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGSTSYHFBIEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroaniline with methyl isocyanate to form N-(4-chlorophenyl)-N-methylcarbamate. This intermediate is then reacted with 2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoquinoline core and ketone group undergo oxidation under controlled conditions:

Reaction TargetReagents/ConditionsOutcomeKey Data
Dihydroisoquinoline ringKMnO₄ (acidic)Aromatic oxidation to fully conjugated isoquinolineRequires stoichiometric oxidizer at 60–80°C
1-Oxo groupOzone or CrO₃Oxidation to carboxylic acid derivativesLimited yield due to competing side reactions

Oxidation of the dihydroisoquinoline ring is selective under acidic conditions, preserving the chlorophenyl and methylamide groups.

Reduction Reactions

The ketone and amide functionalities participate in reduction pathways:

Reaction TargetReagents/ConditionsOutcomeKey Data
1-Oxo groupLiAlH₄ (anhydrous ether)Reduction to secondary alcohol65–78% yield; requires inert atmosphere
Amide bondBH₃·THFPartial reduction to amine intermediatesLow selectivity due to competing ketone reduction

Lithium aluminum hydride preferentially reduces the ketone, while borane complexes show mixed reactivity.

Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (SₙAr):

PositionReagents/ConditionsOutcomeKey Data
4-Chloro substituentNaOH (aq.), Cu catalystReplacement with –OH or –OR groups50–60% yield at 120°C
4-Chloro substituentNH₃ (MeOH, high pressure)Amination to –NH₂ derivativesLimited by steric hindrance

Electron-withdrawing effects from the isoquinoline ring activate the chlorophenyl group for SₙAr, though bulky substituents hinder reactivity .

Stability Under Hydrolytic Conditions

The compound demonstrates moderate stability:

ConditionOutcomeKey Data
Acidic (HCl, reflux)Partial amide hydrolysisForms carboxylic acid after 6–8 hours
Basic (NaOH, 70°C)Degradation of isoquinoline coreNon-selective decomposition

Hydrolysis is less favored compared to analogous carboxamides due to steric protection of the amide bond .

5.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in several areas:

Neurodegenerative Diseases

Research indicates that N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide may interact with the translocator protein (TSPO), which is implicated in neuroinflammation and neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.

Case Study: TSPO Binding Affinity
A study demonstrated that compounds targeting TSPO can effectively visualize neuroinflammation through positron emission tomography (PET) imaging. The compound's ability to bind to TSPO suggests it could serve as a radiolabeled tracer for imaging inflammatory processes in the brain, providing insights into the progression of neurodegenerative diseases .

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

Research Findings:
In preclinical studies, this compound showed promising results in reducing inflammatory markers in animal models of arthritis and other inflammatory diseases .

Imaging Applications

One of the most promising applications of this compound is in medical imaging, particularly PET imaging for assessing neuroinflammation.

PET Imaging Studies

Recent studies have highlighted the role of TSPO ligands in detecting inflammation in various neurological conditions. The use of this compound as a PET tracer has been explored:

Findings:
In a comparative study using different TSPO tracers, this compound exhibited superior binding affinity and specificity for TSPO compared to traditional tracers like PK11195 . This suggests its potential as a reliable biomarker for monitoring neuroinflammation.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Non-Methylated Analog (CAS 477850-82-1)

The non-methylated analog, N-(4-chlorophenyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide (CAS 477850-82-1), shares the same isoquinoline core and 4-chlorophenyl group but lacks the N-methyl substitution. Key differences include:

Parameter Target Compound (CAS 477850-92-3) Non-Methyl Analog (CAS 477850-82-1)
Molecular Formula C23H17ClN2O2 C22H15ClN2O2
Molecular Weight 388.85 g/mol 374.83 g/mol
Key Structural Feature N-methyl group on carboxamide No methyl group on carboxamide

This modification could influence binding affinity in biological systems, though experimental data are required to confirm this hypothesis.

Comparison with Hydroxamic Acid Derivatives (Compounds 6–10)

describes a series of N-(4-chlorophenyl) hydroxamic acids (e.g., compounds 6–10), which share the 4-chlorophenyl substituent but differ in functional groups and core structures:

Compound Class Hydroxamic Acids (6–10) Target Carboxamide
Functional Group Hydroxamic acid (N-hydroxyamide) Carboxamide (N-methylamide)
Key Biological Role Antioxidant activity (DPPH scavenging) Not explicitly reported
Structural Flexibility Varied alkyl/cycloalkyl substituents Rigid isoquinoline scaffold

The hydroxamic acid group in compounds 6–10 enables metal chelation, a feature critical for antioxidant activity and enzyme inhibition (e.g., histone deacetylases). In contrast, the target carboxamide lacks this chelating capability, suggesting divergent mechanistic pathways. The rigid isoquinoline core of the target compound may favor selective interactions with planar binding pockets in enzymes or receptors.

Physicochemical Properties

  • Target Compound : Higher molecular weight and lipophilicity due to the N-methyl group may enhance bioavailability but reduce aqueous solubility.
  • Hydroxamic Acids : Polar hydroxamic acid groups improve solubility but may limit blood-brain barrier penetration .

Biological Activity

N-(4-chlorophenyl)-N-methyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and neuropharmacological effects. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H14ClN2O2
  • Molecular Weight : 300.75 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The detailed synthetic route is crucial for understanding its biological activity and optimizing yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines:

Compound Cell Line IC50 (µg/mL)
N-(4-chlorophenyl)-N-methyl...A54915.06 ± 1.08
N-(4-chlorophenyl)-N-methyl...MCF-79.32 ± 0.64
DoxorubicinA5499.18 ± 1.12
DoxorubicinMCF-76.40 ± 0.26

These results indicate that the compound shows promising cytotoxicity comparable to standard chemotherapeutic agents like Doxorubicin, suggesting its potential as a lead compound in cancer therapy .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been explored. Preliminary studies suggest that it may modulate GABA-A receptors, which are critical for inhibitory neurotransmission in the brain. This modulation could lead to potential anxiolytic and anticonvulsant effects, warranting further investigation into its neuropharmacological profile .

Case Studies and Research Findings

Research has focused on elucidating the mechanisms behind the biological activities of this compound:

  • Cytotoxic Mechanism : Studies indicate that N-(4-chlorophenyl)-N-methyl... induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties using various assays such as DPPH radical scavenging and total antioxidant capacity tests. Results showed significant antioxidant activity, which may contribute to its therapeutic effects .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding affinities of the compound with various biological targets, reinforcing its potential as a drug candidate .

Q & A

Q. How to optimize selectivity against structurally similar off-targets?

  • Methodological Answer :
  • Alanine scanning mutagenesis : Identify critical binding residues in target vs. off-target proteins .
  • Free-energy perturbation (FEP) : Simulate ligand binding to predict affinity changes for mutant variants .
  • Selectivity panels : Screen against related isoforms (e.g., kinase family members) .

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